(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
Overview
Description
Scientific Research Applications
Building Block for Helical β-Peptides
This compound is a significant building block for helical β-peptides. Berkessel et al. (2002) described a method for obtaining enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, highlighting its utility in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Pharmacophore in HCV NS3/4A Protease Inhibitors
Sato et al. (2016) noted that this compound is an essential pharmacophoric unit in new hepatitis C virus (HCV) NS3/4A protease inhibitors, underlining its significance in antiviral drug research (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).
Modulation in Peptide Structures
Avenoza et al. (2002) incorporated enantiomerically pure (1R,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acids into dipeptides, exploring its role in modulating peptide structures (Avenoza, Busto, Cativiela, Peregrina, & Rodríguez, 2002).
Biocatalytic Asymmetric Synthesis
Zhu et al. (2018) used Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in HCV protease inhibitor synthesis, demonstrating the compound’s role in biocatalysis (Zhu, Shi, Zhang, & Zheng, 2018).
Conformational Analysis in Oligomers
Choi et al. (2013) analyzed the conformational behavior of oligomers containing cis-ACHC, a related compound, to understand its structural properties in extended conformations (Choi, Ivancic, Guzei, & Gellman, 2013).
Asymmetric Synthesis Methods
Kawashima et al. (2015) developed a new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, highlighting the importance of this compound in pharmaceutical applications (Kawashima, Xie, Mei, Takeda, Kawamura, Sato, Moriwaki, Izawa, Han, Aceña, & Soloshonok, 2015).
Control of Chirality in Synthetic Reactions
Wang et al. (2010) synthesized novel optically active 1,3-aminoalcohols based on this compound and used them in asymmetric reactions, demonstrating its role in chirality control in synthetic chemistry (Wang, Kodama, Hirose, & Zhang, 2010).
Applications in Enantioselective Synthesis
Lou et al. (2013) discussed the concise asymmetric synthesis of a derivative of this compound for use in hepatitis C virus NS3 protease inhibitors, illustrating its application in enantioselective synthesis (Lou, Cunière, Su, & Hobson, 2013).
properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-IBTYICNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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